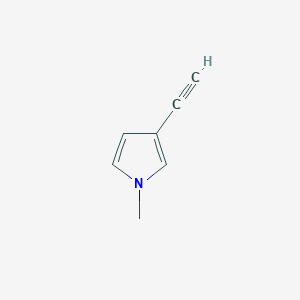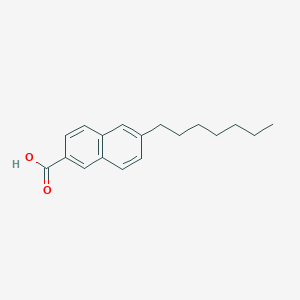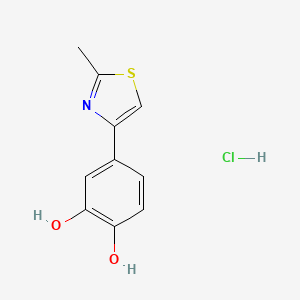
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride
描述
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride is a chemical compound that features a thiazole ring attached to a benzene ring with two hydroxyl groups
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets in the body, leading to a range of effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in different solvents suggests that the compound’s action could be influenced by the surrounding environment .
生化分析
Biochemical Properties
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It has been observed to interact with enzymes such as tyrosinase and peroxidase, where it acts as a substrate or inhibitor . The compound’s thiazole ring can undergo electrophilic and nucleophilic substitutions, making it a versatile agent in biochemical assays . Additionally, the benzene-1,2-diol moiety allows for hydrogen bonding and π-π interactions with proteins, enhancing its binding affinity and specificity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating ROS levels, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and differentiation . Studies have demonstrated its potential in inhibiting the growth of cancer cells by inducing oxidative stress and triggering apoptotic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their functions . For instance, its interaction with tyrosinase involves the formation of a stable complex that inhibits the enzyme’s activity, thereby reducing melanin synthesis . The compound can also induce changes in gene expression by modulating transcription factors and signaling molecules involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade upon prolonged exposure to light and air . In vitro studies have shown that its effects on cellular function, such as ROS production and enzyme inhibition, can persist for several hours after administration . Long-term studies in vivo have indicated potential cumulative effects, particularly in terms of oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antioxidant properties, protecting cells from oxidative damage . At higher doses, it can induce oxidative stress, leading to cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing adverse effects . Toxicity studies have shown that extremely high doses can result in significant organ damage and systemic toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and bioavailability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its accumulation in target tissues . Once inside the cells, the compound can bind to intracellular proteins, affecting its localization and activity . Studies have shown that it preferentially accumulates in tissues with high oxidative stress, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and oxidative stress . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . For example, phosphorylation of the compound can enhance its mitochondrial targeting, increasing its efficacy in modulating mitochondrial function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride typically involves the formation of the thiazole ring followed by its attachment to the benzene ring. One common method includes the reaction of 2-methylthiazole with a benzene derivative under specific conditions. The reaction may involve catalysts and solvents to facilitate the process. For instance, the use of chloroform as a solvent and triethylamine as a base can be employed in the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often utilized to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the thiazole ring or the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiazole and benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the thiazole or benzene rings .
科学研究应用
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
相似化合物的比较
Similar Compounds
4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde: Similar structure but with an aldehyde group instead of hydroxyl groups.
2,4-Disubstituted thiazoles: Compounds with similar thiazole rings but different substituents on the benzene ring.
Uniqueness
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual hydroxyl groups on the benzene ring and the thiazole ring provide a versatile platform for further chemical modifications and applications .
属性
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S.ClH/c1-6-11-8(5-14-6)7-2-3-9(12)10(13)4-7;/h2-5,12-13H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCXMYNDIBWTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


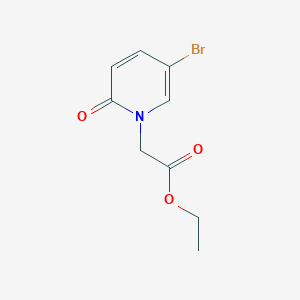
![Propanoic acid, 3-[(3-hydroxypropyl)dithio]-](/img/structure/B3277656.png)
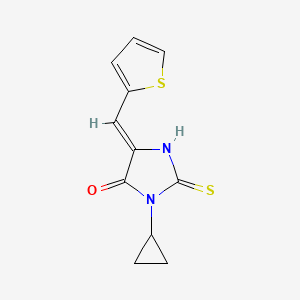


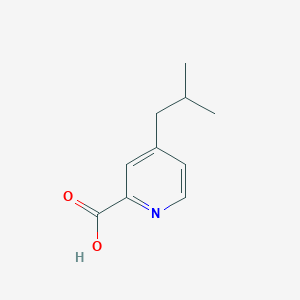
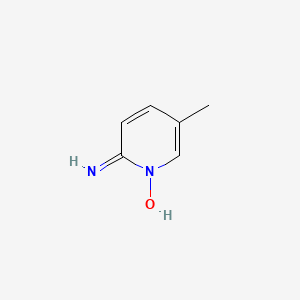
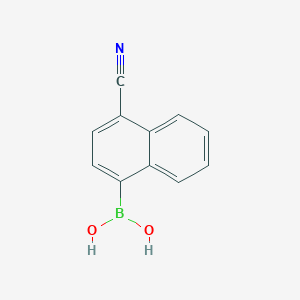
![7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo-](/img/structure/B3277727.png)

